molecular formula C21H30FN5O3S2 B14979709 N-cyclohexyl-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide

N-cyclohexyl-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide

Cat. No.: B14979709
M. Wt: 483.6 g/mol
InChI Key: UWZDVPLXVWASDF-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a fluorophenyl group

Preparation Methods

The synthesis of N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The triazole ring can bind to metal ions, affecting their biological availability. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and sulfonamide-containing molecules. Compared to these, N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C21H30FN5O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

InChI

InChI=1S/C21H30FN5O3S2/c1-4-26-19(14-27(32(3,29)30)18-12-10-16(22)11-13-18)23-24-21(26)31-15-20(28)25(2)17-8-6-5-7-9-17/h10-13,17H,4-9,14-15H2,1-3H3

InChI Key

UWZDVPLXVWASDF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(C)C2CCCCC2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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